Methyl 2-(chlorosulfonyl)-5-nitrobenzoate
Overview
Description
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 2-position of the benzene ring. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving yield. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorosulfonic Acid:
Tin(II) Chloride: Employed in the reduction of the nitro group.
Sodium Hydroxide: Utilized in the hydrolysis of the ester group.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Carboxylic Acids: Produced by the hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-5-nitrobenzoate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those containing sulfonamide or sulfonate moieties.
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to modify biological activity through structural changes.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group, facilitating various substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can further participate in biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive towards nucleophiles compared to methyl 2-(chlorosulfonyl)-5-nitrobenzoate.
Methyl 2-(sulfonyl)-5-nitrobenzoate: Contains a sulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and hydrolysis, makes it valuable in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTIZFCHBWTYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039020-81-9 | |
Record name | methyl 2-(chlorosulfonyl)-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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